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Introduction
Indigane, more commonly known in chemical literature as indoline, is a heterocyclic aromatic

organic compound. It possesses a bicyclic structure composed of a six-membered benzene

ring fused to a five-membered nitrogen-containing ring, where the 2-3 bond of the pyrrole ring

is saturated.[1] This saturation distinguishes it from its unsaturated counterpart, indole, and

significantly influences its three-dimensional structure and electronic properties. Understanding

the intrinsic physical characteristics of indigane in the gas phase—free from intermolecular

interactions present in condensed phases—is crucial for fundamental chemical physics,

benchmarking quantum chemical calculations, and providing foundational data for molecular

modeling in fields such as drug design and materials science.

This technical guide provides a consolidated overview of the known physical characteristics of

gas-phase indigane, detailed experimental protocols for their determination, and a

visualization of a typical experimental workflow.

Quantitative Physical Characteristics
The following tables summarize key physical and electronic properties of gas-phase indigane
and related parent compounds. Data for indigane is sparse in the literature; therefore, data for

indole is included for comparative purposes, highlighting the effects of the saturated 2-3 bond.
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Table 1: General Physical Properties

Property
Value for Indigane
(Indoline)

Value for Indole Reference(s)

Chemical Formula C₈H₉N C₈H₇N [1][2]

Molar Mass 119.16 g/mol 117.151 g·mol⁻¹ [1][2]

Appearance Clear colourless liquid White solid [1][2]

Table 2: Electronic Properties

Property

Value for
Deprotonated
Indigane
(Indolinide)

Value for
Deprotonated
Indole (Indolide)

Reference(s)

Electron Binding

Energy Range
~1.3 eV to 1.7 eV -

Electron Affinity (of the

corresponding radical)

Not explicitly

determined
2.4315 ± 0.0017 eV [3]

Note: The broad, featureless band in the anion photoelectron spectrum of deprotonated

indigane suggests the presence of multiple isomers, including potential ring-opened structures,

complicating the determination of a precise electron affinity for a single isomer.

Table 3: Spectroscopic Constants (Indole for reference)

Specific experimental rotational constants for gas-phase indigane are not readily available in

the surveyed literature. The data for indole is provided as a reference for a structurally similar

molecule.
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Constant Value for Indole Reference(s)

A (cm⁻¹) Calculated values available [4]

B (cm⁻¹) Calculated values available [4]

C (cm⁻¹) Calculated values available [4]

Experimental Protocols
The determination of the physical characteristics of gas-phase molecules like indigane relies

on high-resolution spectroscopic techniques and computational chemistry. Below are detailed

methodologies for key experimental approaches.

Anion Photoelectron Spectroscopy
This technique is employed to measure the electron binding energies of anionic species,

providing information about the electron affinities of their neutral counterparts and the

vibrational structure of the neutral molecule.

Methodology:

Sample Preparation and Ion Generation:

A solution of a suitable indigane precursor is prepared. For generating the deprotonated

anion, a basic solution is typically used.

The solution is introduced into an electrospray ionization (ESI) source. The ESI process

generates a fine spray of charged droplets, and as the solvent evaporates, gas-phase

anions of indigane are produced.

The generated ions are guided by a series of ion optics into a vacuum system.

Ion Trapping and Mass Selection:

The ions are transferred into a quadrupole linear ion trap. Inside the trap, they are

accumulated and cooled through collisions with a buffer gas (e.g., helium) to reduce their

internal energy.[5]
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A time-of-flight (TOF) mass spectrometer is used to separate the ions based on their

mass-to-charge ratio, ensuring that only the indigane anions are selected for the

subsequent experiment.[5]

Photodetachment and Electron Energy Analysis:

The mass-selected indigane anions are irradiated with a high-intensity, fixed-frequency

laser beam. The photon energy is chosen to be sufficient to detach an electron from the

anion.

The kinetic energy of the photodetached electrons is measured using a magnetic-bottle

photoelectron spectrometer or a velocity-map imaging (VMI) detector.[5][6] The

spectrometer guides the electrons into a detector, and their time of flight is used to

determine their kinetic energy.

Data Analysis:

The electron binding energy (EBE) is calculated using the equation: EBE = hν - eKE,

where hν is the photon energy and eKE is the measured electron kinetic energy.

A plot of the number of detected electrons as a function of their binding energy constitutes

the photoelectron spectrum. Peaks in the spectrum correspond to transitions from the

anion's ground state to the ground and vibrationally excited states of the neutral molecule.

Rotational Spectroscopy
Rotational spectroscopy provides highly precise information about the moments of inertia of a

molecule, from which its geometric structure (bond lengths and angles) can be determined with

high accuracy.

Methodology:

Sample Preparation and Molecular Beam Generation:

A sample of indigane is heated to produce a sufficient vapor pressure.[7]

The indigane vapor is mixed with a carrier gas, typically argon or neon, at a low

concentration.
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This gas mixture is expanded through a small nozzle into a high-vacuum chamber. This

supersonic expansion cools the molecules to very low rotational and vibrational

temperatures (a few Kelvin), simplifying the resulting spectrum.[7]

Microwave Irradiation and Signal Detection:

The cold molecular beam is passed through a microwave cavity or is irradiated with a

beam of microwave radiation.

When the frequency of the microwave radiation matches the energy difference between

two rotational levels of the indigane molecule, the molecule absorbs the radiation,

causing a transition to a higher rotational state.

The absorption of microwave power is detected, or in the case of Fourier-transform

microwave spectroscopy, the coherent emission from the polarized molecules is detected

as a free induction decay.

Data Acquisition and Analysis:

The detected signal is recorded as a function of the microwave frequency. The resulting

spectrum consists of a series of sharp lines, each corresponding to a specific rotational

transition.

The frequencies of these transitions are measured with very high precision.

The spectrum is then fitted to a theoretical model of a rotating molecule (a rigid rotor

model with centrifugal distortion corrections). This fitting process yields the rotational

constants (A, B, and C) of the molecule.[8]

From the rotational constants, the moments of inertia are calculated. By analyzing the

moments of inertia of different isotopically substituted versions of the molecule, a detailed

molecular structure can be determined.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of molecular

structure using rotational spectroscopy.
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Caption: Workflow for determining molecular structure via rotational spectroscopy.
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Conclusion
The study of gas-phase indigane provides fundamental insights into its intrinsic molecular

properties, free from solvent or crystal packing effects. While experimental data specifically for

indigane is limited, techniques such as anion photoelectron spectroscopy and rotational

spectroscopy offer powerful tools for its characterization. The methodologies outlined in this

guide provide a framework for obtaining high-precision data on its electronic and geometric

structure. Such data is invaluable for advancing our understanding of this important

heterocyclic compound and for the continued development of accurate computational models

for molecular design and discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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